molecular formula C18H15N3O2S B7751557 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one

Cat. No.: B7751557
M. Wt: 337.4 g/mol
InChI Key: OEKQQXQCRLBXEW-UHFFFAOYSA-N
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Description

“5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core substituted with benzothiazole and hydroxy-methylphenyl groups. Compounds with such structures often exhibit interesting biological and chemical properties, making them valuable in various fields of research and industry.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-10-6-7-11(8-13(10)22)21-9-14(23)16(17(21)19)18-20-12-4-2-3-5-15(12)24-18/h2-8,22H,9,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKQQXQCRLBXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.

    Construction of the Pyrrolone Core: Using a cyclization reaction involving an appropriate amine and a diketone.

    Substitution Reactions: Introducing the hydroxy-methylphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the pyrrolone core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its structural features.

    Fluorescent Probes: The benzothiazole group could impart fluorescent properties, useful in bioimaging.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals targeting specific pathways or receptors.

Industry

    Dyes and Pigments: Use in the synthesis of high-performance dyes or pigments.

    Polymers: Incorporation into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.

    Fluorescent Probes: The benzothiazole group could interact with specific biomolecules, altering its fluorescence properties.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the hydroxy-methylphenyl group.

    4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one: Lacks the amino group.

Uniqueness

The presence of both the benzothiazole and hydroxy-methylphenyl groups, along with the amino substitution, makes “5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one” unique in its potential reactivity and applications.

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